molecular formula C5H10BrClO B1605634 1-(Bromomethoxy)-4-chlorobutane CAS No. 53970-36-8

1-(Bromomethoxy)-4-chlorobutane

Cat. No. B1605634
CAS RN: 53970-36-8
M. Wt: 201.49 g/mol
InChI Key: YBPFSHFFOOIBAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(Bromomethoxy)-4-chlorobutane” would consist of a four-carbon chain (butane) with a bromomethoxy group attached to the first carbon and a chlorine atom attached to the fourth carbon . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of “1-(Bromomethoxy)-4-chlorobutane” would depend on the reaction conditions and the other reactants present. As a halogenated compound, it could potentially undergo various types of reactions including substitution, elimination, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethoxy)-4-chlorobutane” would be influenced by its molecular structure. These properties could include its boiling point, melting point, density, solubility, and reactivity .

Scientific Research Applications

Electrochemical Reduction

1-(Bromomethoxy)-4-chlorobutane's electrochemical behavior has been studied using cyclic voltammetry and controlled-potential electrolysis. These studies, conducted in dimethylformamide with tetramethylammonium perchlorate, lead to various products, elucidating its electrochemical reduction mechanisms (Pritts & Peters, 1995).

Molecular Structure and Conformation

Investigations using gas-phase electron diffraction and ab initio calculations have determined the molecular structure and conformational composition of similar compounds like 1-chlorobutane, 1-bromobutane, and 1-iodobutane. These studies reveal insights into the conformers present in such haloalkanes (Aarset, Hagen, Stōlevik, & Christian, 1995).

Synthesis Processes

The continuous-flow, gas-phase synthesis of 1-chlorobutane from 1-butanol and aqueous HCl, using silica-supported quaternary phosphonium salt, is a relevant process. This method achieves high reaction selectivity and efficiency, contributing to the understanding of synthesis methods for haloalkanes (Tundo & Selva, 2005).

Catabolism by Rhodococcus rhodochrous

Research on Rhodococcus rhodochrous NCIMB 13064 shows its ability to use a range of 1-haloalkanes as sole carbon sources, utilizing various mechanisms for substrate assimilation. This research highlights the potential for biological treatment of haloalkane-containing effluents (Curragh et al., 1994).

Reactions with Vinyl Nitroso Compounds

Studies have demonstrated that 1-chlorobutane reacts with sodium carbonate and olefins to produce oxazines. These reactions, facilitated by vinyl nitroso compounds, have implications for organic synthesis and the creation of complex molecular structures (Gilchrist & Roberts, 1983).

Catalytic Reduction

The catalytic reduction of similar haloalkanes, like 1-bromo-4-chloro- and 1-chloro-4-iodobutane, using electrogenerated nickel(I) salen, leads to various products. This research is essential for understanding the catalytic processes involving haloalkanes (Mubarak & Peters, 1995).

Atmospheric Degradation

The degradation process of 1-chlorobutane by OH radicals under atmospheric conditions has been studied. This research provides insights into the atmospheric implications of haloalkane emissions (Jara-Toro et al., 2019).

Safety And Hazards

As with any chemical compound, handling “1-(Bromomethoxy)-4-chlorobutane” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information on its hazards, safe handling procedures, and emergency response measures .

properties

IUPAC Name

1-(bromomethoxy)-4-chlorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrClO/c6-5-8-4-2-1-3-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPFSHFFOOIBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)COCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310862
Record name 1-(Bromomethoxy)-4-chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethoxy)-4-chlorobutane

CAS RN

53970-36-8
Record name NSC233054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Bromomethoxy)-4-chlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GA Olah, GK Surya Prakash… - … of Reagents for Organic …, 2001 - Wiley Online Library
[ 53970‐36‐8 ] C 5 H 10 BrClO (MW 201.49) InChI = 1S/C5H10BrClO/c6‐5‐8‐4‐2‐1‐3‐7/h1‐5H2 InChIKey = YBPFSHFFOOIBAW‐UHFFFAOYSA‐N (bromomethylating agent) Physical …
Number of citations: 0 onlinelibrary.wiley.com
H Bromide - thieme-connect.com
Although examples of the bromomethylation of aromatic compounds are uncommon, most arenes that can be chloromethylated also appear to undergo bromomethylation; however, …
Number of citations: 0 www.thieme-connect.com
S Moulay - Designed Monomers and Polymers, 2011 - Taylor & Francis
… Bromomethylation of benzene and toluene was done using 1-bromomethoxy-4chlorobutane in the presence of ZnBr2 yielding monobromomethylated compounds in 63 and 78% yield, …
Number of citations: 9 www.tandfonline.com

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